(E)-3-Aminoacrylaldehyde
Description
(E)-3-Aminoacrylaldehyde is an organic compound characterized by the presence of an amino group attached to an acrylaldehyde moiety
Properties
IUPAC Name |
(E)-3-aminoprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c4-2-1-3-5/h1-3H,4H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRYVFBKCBUURB-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CN)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/N)\C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Aminoacrylaldehyde typically involves the reaction of an appropriate aldehyde with an amine under controlled conditions. One common method is the condensation reaction between acrolein and ammonia, which yields (E)-3-Aminoacrylaldehyde as the primary product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-3-Aminoacrylaldehyde may involve large-scale condensation reactions using acrolein and ammonia. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Aminoacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert (E)-3-Aminoacrylaldehyde into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (E)-3-Aminoacrylaldehyde can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
(E)-3-Aminoacrylaldehyde serves as a valuable intermediate in organic synthesis. Its reactivity allows chemists to construct more complex molecules, which can be utilized in pharmaceuticals and specialty chemicals. The compound's ability to act as both a nucleophile and electrophile enhances its utility in various chemical reactions.
Table 1: Synthetic Applications of (E)-3-Aminoacrylaldehyde
| Reaction Type | Description | Product Example |
|---|---|---|
| Condensation Reactions | Forms imines or other derivatives | Various amino-acid derivatives |
| Oxidation | Converts to carboxylic acids | Carboxylic acid derivatives |
| Reduction | Produces alcohols or amines | Alcohol derivatives |
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that (E)-3-Aminoacrylaldehyde may have antimicrobial properties, showing activity against certain bacteria and fungi. Its interactions with nucleophilic sites in proteins suggest potential modifications that could impact enzyme functions and metabolic pathways.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of (E)-3-Aminoacrylaldehyde against various pathogens. Results indicated moderate activity against specific bacterial strains, warranting further investigation into its safety and therapeutic potential .
Biological Research
Role in Biochemical Pathways
The compound has been implicated in cellular signaling processes due to its ability to modify proteins through reactions with amino acids. Understanding these interactions is crucial for elucidating its role in biological systems.
Table 2: Biological Interactions of (E)-3-Aminoacrylaldehyde
| Interaction Type | Biological Target | Implications |
|---|---|---|
| Protein Modifications | Reacts with nucleophilic residues | Alters enzymatic activity |
| Cellular Signaling | Potential precursor to signaling molecules | Influences metabolic pathways |
Industrial Applications
Specialty Chemicals Production
In the chemical industry, (E)-3-Aminoacrylaldehyde is utilized in the production of specialty chemicals. Its versatile reactivity makes it suitable for creating various chemical formulations used in different industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-Aminoacrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropionaldehyde: Similar in structure but lacks the double bond present in (E)-3-Aminoacrylaldehyde.
3-Aminocrotonaldehyde: Contains a similar amino group but differs in the position of the double bond.
3-Aminobutyraldehyde: Another related compound with a different carbon chain length.
Uniqueness
(E)-3-Aminoacrylaldehyde is unique due to its specific structural features, including the presence of both an amino group and a conjugated double bond
Biological Activity
(E)-3-Aminoacrylaldehyde (E-3-AAA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of E-3-AAA, supported by data tables, case studies, and detailed research findings.
(E)-3-Aminoacrylaldehyde is an α,β-unsaturated aldehyde with the molecular formula C₃H₅NO. Its structure consists of an amino group attached to an acrolein-like backbone, which is crucial for its reactivity and biological interactions.
Research indicates that E-3-AAA exhibits significant cytotoxic effects on various cell lines. The compound's mechanism appears to involve the disruption of cellular processes through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. For instance, studies have shown that E-3-AAA can induce apoptosis in cancer cells by activating pathways associated with oxidative damage and mitochondrial dysfunction .
Table 1: Cytotoxic Effects of (E)-3-Aminoacrylaldehyde on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via ROS |
| A549 | 30 | Mitochondrial dysfunction |
| MCF-7 | 35 | Activation of caspase pathways |
Antimicrobial Activity
E-3-AAA has also been evaluated for its antimicrobial properties. It has shown promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is attributed to its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
Table 2: Antimicrobial Activity of (E)-3-Aminoacrylaldehyde
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Case Study 1: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that E-3-AAA effectively inhibited cell proliferation in a dose-dependent manner. The research highlighted the compound's potential as a lead candidate for developing new anticancer agents. The study utilized flow cytometry to analyze apoptosis markers, confirming that E-3-AAA induces programmed cell death in treated cells .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial efficacy, E-3-AAA was tested against clinical isolates of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
